An In-depth Technical Guide to 2-Formyl-6-(3-methoxycarbonylphenyl)phenol: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 2-Formyl-6-(3-methoxycarbonylphenyl)phenol: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, synthesis, and potential applications of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol. This biphenyl derivative, featuring a salicylaldehyde moiety, represents a scaffold of significant interest in medicinal chemistry and drug discovery. We will delve into a plausible synthetic strategy, explore its expected physicochemical and spectroscopic properties, and discuss its potential as a modulator of biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the therapeutic potential of novel biphenyl compounds.
Introduction: The Significance of Biphenyl Scaffolds in Drug Discovery
Biphenyl and its derivatives are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds.[1] Their unique structural features, including conformational flexibility and the ability to engage in various intermolecular interactions, make them ideal scaffolds for designing ligands that can bind to diverse biological targets.[1] The introduction of functional groups, such as the formyl and methoxycarbonyl moieties present in 2-Formyl-6-(3-methoxycarbonylphenyl)phenol, allows for fine-tuning of the molecule's electronic and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
Substituted biphenyls have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects.[1][2] The salicylaldehyde core, in particular, is a well-known pharmacophore, often involved in the coordination of metal ions in metalloenzymes or acting as a precursor for the synthesis of Schiff bases with diverse biological activities. The convergence of these two key structural motifs in 2-Formyl-6-(3-methoxycarbonylphenyl)phenol suggests a high potential for novel therapeutic applications.
Physicochemical Properties and Structural Analysis
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₅H₁₂O₄ | Derived from the chemical structure. |
| Molecular Weight | 256.25 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid | Biphenyl and salicylaldehyde derivatives are typically solids at room temperature. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and sparingly soluble in water. | The presence of the polar hydroxyl, formyl, and ester groups will confer some polarity, while the biphenyl backbone provides significant nonpolar character. |
| pKa | The phenolic hydroxyl group is expected to be acidic, with a pKa in the range of 7-9. | The acidity of the phenol is influenced by the electron-withdrawing formyl group and the steric hindrance from the adjacent phenyl ring. |
| LogP | Estimated to be in the range of 2.5-3.5. | This prediction is based on the lipophilic biphenyl core and the polar functional groups. |
Proposed Synthesis and Mechanistic Rationale
The synthesis of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol can be strategically approached through a two-step process involving a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by an ortho-formylation reaction to introduce the aldehyde group.
Step 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex.[3]
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Reactants: 2-Bromo-6-methoxyphenol and (3-methoxycarbonylphenyl)boronic acid.
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Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly employed.
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Base: A base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the boronic acid.
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Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used.
Reaction Scheme:
Figure 1: Suzuki-Miyaura cross-coupling reaction.
Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
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Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide, forming a palladium(II) intermediate.
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Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium(II) complex.
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Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biphenyl product.
Figure 2: Catalytic cycle of the Suzuki-Miyaura reaction.
Step 2: Ortho-Formylation (Duff Reaction)
The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium.[3]
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Reactant: 2-(3-methoxycarbonylphenyl)-6-methoxyphenol
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Reagents: Hexamethylenetetramine (HMTA) and an acid catalyst (e.g., trifluoroacetic acid or acetic acid).
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Hydrolysis: Subsequent hydrolysis with an aqueous acid is required to yield the final aldehyde product.
Reaction Scheme:
Figure 3: Ortho-formylation via the Duff reaction.
Mechanistic Insight: The Duff reaction proceeds through a complex mechanism involving the in-situ generation of an electrophilic iminium ion from HMTA. This electrophile then attacks the electron-rich phenol ring, preferentially at the ortho position due to the directing effect of the hydroxyl group. A series of subsequent steps, including oxidation and hydrolysis, leads to the formation of the salicylaldehyde.
Spectroscopic Characterization
The structural elucidation of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol would rely on a combination of spectroscopic techniques. Based on the known spectral data of similar compounds, the following characteristic signals can be anticipated:
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Aldehydic proton (-CHO) | 9.8 - 10.5 | Singlet | Deshielded proton characteristic of an aldehyde. |
| Phenolic proton (-OH) | 10.0 - 12.0 | Broad Singlet | Intramolecular hydrogen bonding with the formyl group leads to significant downfield shift and broadening. |
| Aromatic protons | 6.8 - 8.2 | Multiplets | Complex splitting patterns due to coupling between protons on both aromatic rings. |
| Methoxy protons (-OCH₃) | 3.8 - 4.0 | Singlet | Characteristic chemical shift for ester methyl protons. |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl carbon (-CHO) | 190 - 200 | Highly deshielded carbonyl carbon of an aldehyde. |
| Ester carbonyl carbon (-COO-) | 165 - 175 | Characteristic chemical shift for an ester carbonyl. |
| Aromatic carbons | 110 - 160 | Aromatic carbons will appear in this region, with quaternary carbons appearing as weaker signals. |
| Methoxy carbon (-OCH₃) | 50 - 55 | Typical chemical shift for a methyl group attached to an oxygen. |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3100 - 3300 (broad) | Medium to Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=O stretch (aldehyde) | 1650 - 1680 | Strong |
| C=O stretch (ester) | 1710 - 1730 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound. Common fragmentation patterns would likely involve the loss of the formyl group (M-29), the methoxy group (M-31), and the methoxycarbonyl group (M-59).
Potential Applications in Drug Discovery
The unique structural features of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol suggest several potential avenues for its application in drug discovery.
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Enzyme Inhibition: The salicylaldehyde moiety can act as a chelating agent for metal ions, making it a potential inhibitor of metalloenzymes. Furthermore, the biphenyl scaffold can be tailored to fit into the active sites of various enzymes.
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Anticancer Activity: Many biphenyl derivatives have demonstrated potent anticancer properties.[1][2] The ability of this compound to potentially interact with key signaling pathways involved in cancer progression warrants investigation.
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Anti-inflammatory and Antioxidant Properties: Phenolic compounds are well-known for their antioxidant and anti-inflammatory activities. The presence of the phenolic hydroxyl group in the target molecule suggests it may possess similar properties.[4]
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Precursor for Novel Therapeutics: The formyl group serves as a versatile chemical handle for further synthetic modifications. It can be readily converted into other functional groups or used in the synthesis of Schiff bases, leading to a diverse library of new chemical entities with potentially enhanced biological activities.
Experimental Protocols
The following are generalized, step-by-step methodologies for the key experiments described in this guide. Researchers should optimize these protocols based on their specific laboratory conditions and available instrumentation.
General Protocol for Suzuki-Miyaura Cross-Coupling
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To a reaction vessel, add 2-bromo-6-methoxyphenol (1.0 eq), (3-methoxycarbonylphenyl)boronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
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Add the base (e.g., Na₂CO₃, 2.0 eq) and the solvent system (e.g., a 3:1 mixture of toluene and water).
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Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
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Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
General Protocol for the Duff Reaction
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In a round-bottom flask, dissolve 2-(3-methoxycarbonylphenyl)-6-methoxyphenol (1.0 eq) in an acidic solvent (e.g., trifluoroacetic acid).
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Add hexamethylenetetramine (HMTA, 2.0-4.0 eq) portion-wise to the solution while stirring.
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Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction by TLC.
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After the starting material is consumed, cool the reaction mixture to room temperature.
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Carefully add the reaction mixture to a mixture of ice and water to hydrolyze the intermediate.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography to obtain 2-Formyl-6-(3-methoxycarbonylphenyl)phenol.
Conclusion
2-Formyl-6-(3-methoxycarbonylphenyl)phenol is a promising molecular scaffold with significant potential in the field of drug discovery. Its synthesis can be achieved through a reliable and well-established synthetic route. The predicted physicochemical and spectroscopic properties provide a solid foundation for its characterization. The convergence of the biphenyl and salicylaldehyde motifs suggests a high likelihood of interesting biological activities. Further investigation into the synthesis, biological evaluation, and structure-activity relationships of this compound and its derivatives is highly encouraged and could lead to the development of novel therapeutic agents.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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